molecular formula C10H14O2 B7814353 1-(4-Methoxy-3-methylphenyl)ethanol

1-(4-Methoxy-3-methylphenyl)ethanol

Cat. No.: B7814353
M. Wt: 166.22 g/mol
InChI Key: NATDHZQROBIOSH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylethanol, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Methoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(4-Methoxy-3-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 1-(4-Methoxy-3-methylphenyl)ethane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-(4-Methoxy-3-methylphenyl)ethanone.

    Reduction: 1-(4-Methoxy-3-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)ethanol involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the phenyl ring influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanol: Lacks the methyl group at the 3-position.

    1-(3-Methylphenyl)ethanol: Lacks the methoxy group at the 4-position.

    1-Phenylethanol: Lacks both the methoxy and methyl groups.

Uniqueness

1-(4-Methoxy-3-methylphenyl)ethanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDHZQROBIOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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